molecular formula C15H13NO5 B5855911 methyl 4-[(3-nitrobenzyl)oxy]benzoate

methyl 4-[(3-nitrobenzyl)oxy]benzoate

Cat. No. B5855911
M. Wt: 287.27 g/mol
InChI Key: CFHCSDSHRPGKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-nitrobenzyl)oxy]benzoate, also known as NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 2003 and gained popularity as a recreational drug due to its hallucinogenic effects. However, the compound has also been studied for its potential scientific applications in the fields of medicine and neuroscience.

Mechanism of Action

Methyl 4-[(3-nitrobenzyl)oxy]benzoate acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This results in the activation of the receptor and the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
The effects of this compound on the body include hallucinations, altered perception, and changes in mood and behavior. These effects are thought to be due to the activation of serotonin receptors in the brain. However, the compound also has potential toxic effects, including seizures and cardiovascular complications.

Advantages and Limitations for Lab Experiments

Methyl 4-[(3-nitrobenzyl)oxy]benzoate has several advantages for use in laboratory experiments, including its high potency and specificity for serotonin receptors. However, the compound also has limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on methyl 4-[(3-nitrobenzyl)oxy]benzoate, including the development of new compounds with improved efficacy and safety profiles, as well as the investigation of the compound's effects on other neurotransmitter systems. Additionally, studies could focus on the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

Methyl 4-[(3-nitrobenzyl)oxy]benzoate has been studied for its potential applications in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Studies have shown that the compound has a high affinity for serotonin receptors, which are involved in mood regulation and cognitive function.

properties

IUPAC Name

methyl 4-[(3-nitrophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-15(17)12-5-7-14(8-6-12)21-10-11-3-2-4-13(9-11)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHCSDSHRPGKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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